molecular formula C11H12ClNO3 B1349489 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid CAS No. 196934-77-7

4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid

Cat. No.: B1349489
CAS No.: 196934-77-7
M. Wt: 241.67 g/mol
InChI Key: GLCMKFQSMILAEC-UHFFFAOYSA-N
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Description

4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid is a high-purity chemical compound intended exclusively for research and laboratory use. It is a member of the 4-(aryl amino)-4-oxobutanoic acid family, characterized by an anilino substituent derived from 3-chloro-2-methylaniline linked to a oxobutanoic acid backbone. This structure incorporates multiple functional groups, including the carboxylic acid and the aromatic chloro substituent, which make it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds within this structural class have been identified as key precursors in the synthesis of nitrogen-containing heterocycles, such as dihydropyridazinones, which are scaffolds of significant interest in pharmaceutical development for their diverse biological activities . The presence of both the carboxylic acid and the amide group provides two potential sites for chemical modification, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies or to conjugate the molecule to other chemical entities. The chlorinated aromatic ring may contribute to specific electronic and steric properties, potentially influencing the compound's interaction with biological targets. As a standard practice, this product is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

4-(3-chloro-2-methylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(15)16/h2-4H,5-6H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCMKFQSMILAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355142
Record name 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196934-77-7
Record name 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Amidation Approach

One common method involves direct amidation of 4-oxobutanoic acid derivatives with 3-chloro-2-methylaniline under dehydrating conditions:

  • Activation of the acid: The carboxylic acid group of 4-oxobutanoic acid is activated using coupling agents such as carbodiimides (e.g., DCC, EDC) or acid chlorides to form reactive intermediates.
  • Nucleophilic attack: The amino group of 3-chloro-2-methylaniline attacks the activated carbonyl carbon, forming the amide bond.
  • Reaction conditions: Typically carried out in anhydrous solvents like dichloromethane or DMF at room temperature or slightly elevated temperatures.
  • Work-up: Removal of by-products and purification by recrystallization or column chromatography.

Multi-Step Synthesis via Intermediate Formation

An alternative route involves preparing an intermediate such as a substituted keto ester or amide, followed by hydrolysis:

  • Step 1: Formation of keto ester or amide intermediate by reacting 3-chloro-2-methylaniline with an ester or acid chloride derivative of 4-oxobutanoic acid.
  • Step 2: Hydrolysis of the ester or amide intermediate under acidic or basic conditions to yield the free acid form of 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid.
  • This method allows better control over reaction selectivity and purity.

Industrial Scale Considerations

  • Optimization: Reaction parameters such as temperature, solvent, and reagent stoichiometry are optimized to maximize yield and minimize impurities.
  • Continuous flow synthesis: May be employed for scalability and reproducibility.
  • Catalysts: Use of catalysts or additives to improve reaction rates and selectivity.
  • Purification: Industrial purification often involves crystallization and filtration to obtain high-purity product.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Acid activation DCC or EDC in DCM or DMF 0–25 °C 2–6 hours 80–90 Formation of O-acylurea intermediate
Amidation 3-chloro-2-methylaniline Room temp to 50 °C 4–12 hours 75–85 Nucleophilic substitution
Hydrolysis (if ester used) Acidic or basic aqueous solution 50–80 °C 2–8 hours 85–95 Converts ester to acid
Purification Recrystallization or chromatography Ambient Variable Achieves >95% purity

Analytical Characterization

Research Findings and Notes

  • The position of the chloro and methyl substituents on the phenyl ring (3-chloro-2-methyl) is critical for the reactivity and biological activity of the compound.
  • The amide bond formation is generally high yielding and selective under mild conditions.
  • Variations in the synthetic route, such as using different activating agents or solvents, can influence the yield and purity.
  • Industrial synthesis benefits from continuous flow methods and optimized reaction parameters to improve scalability.
  • The compound is typically obtained as a solid with purity above 95%, suitable for further biological or chemical studies.

This synthesis strategy is supported by analogous preparation methods of related compounds such as 4-((5-chloro-2-methylphenyl)amino)-4-oxobutanoic acid derivatives, which follow similar amidation and hydrolysis steps with optimization for substituent effects and scale. The use of activated acid derivatives and controlled reaction conditions is a consistent theme in the preparation of such substituted oxobutanoic acids.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenases, which play a role in the inflammatory response. By blocking these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid to related compounds are analyzed below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Groups CAS Number
This compound C₁₁H₁₂ClNO₃ 241.67 3-Cl, 2-CH₃ on phenyl ring Amide, carboxylic acid 196934-77-7
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid C₁₀H₁₀ClNO₃ 227.64 2-Cl on phenyl ring Amide, carboxylic acid 20266-25-5
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid C₂₁H₂₁NO₆ 384.14 2,5-Dimethoxyphenyl, propenoyl group Amide, carboxylic acid, conjugated double bond N/A
4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid C₁₆H₁₂ClFNO₃ 320.73 4-Cl, 4-F on separate phenyl rings Amide, carboxylic acid 1008018-98-1
4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutanoic acid C₂₀H₁₉Cl₂N₂O₃ 413.28 Piperazine ring, 3-Cl and 4-Cl substituents Amide, carboxylic acid, tertiary amine 139084-71-2
4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid C₁₁H₁₀BrNO₃ 284.11 4-Br, methylidene group Amide, carboxylic acid, alkene N/A

Key Observations :

Bromine in the 4-bromo derivative () increases lipophilicity and polarizability compared to chlorine .

Functional Group Modifications: The piperazine ring in enhances basicity and solubility in acidic environments due to protonation .

Biological Relevance :

  • Amide derivatives like the target compound are associated with anti-inflammatory and antimicrobial activities , as seen in structurally related compounds (e.g., 4-bromophenyl analog in ) .
  • Sulfanyl-containing analogs () exhibit unique reactivity, such as thiol-disulfide exchange, which is absent in the target compound .

Table 2: Supplier and Commercial Availability

Compound Name Primary Suppliers Price Range (USD)
This compound Sigma-Aldrich, Fisher Scientific ~128.75
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid ChemSpider ID: 1542148 Not listed
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid Hairui Chemical Enquiry-based

Biological Activity

4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid, with the molecular formula C11H12ClNO3C_{11}H_{12}ClNO_3 and a molecular weight of 241.67 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H12ClNO3C_{11}H_{12}ClNO_3
  • Molecular Weight : 241.67 g/mol
  • CAS Number : 196934-77-7
  • Structure : The compound features a chloro-substituted aromatic amine linked to a 4-oxobutanoic acid moiety, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed based on current research:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting the synthesis of inflammatory mediators.
  • Receptor Modulation : It may bind to various receptors, modulating their activities and influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be beneficial in treating infections.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antimicrobial Exhibits potential against various bacterial strains.
Anti-inflammatory May inhibit pathways leading to inflammation, similar to non-steroidal anti-inflammatory drugs (NSAIDs).
Antioxidant Possesses antioxidant properties that can protect cells from oxidative stress.

Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Case Study: Antimicrobial Efficacy
    • A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections .
  • Case Study: Anti-inflammatory Properties
    • Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of similar compounds and suggested that derivatives of this compound could serve as effective NSAIDs due to their ability to inhibit cyclooxygenase enzymes .
  • Case Study: Mechanistic Insights
    • A detailed investigation into the mechanism revealed that the compound interacts with cellular signaling pathways involved in inflammation and cell proliferation, suggesting its utility in cancer therapy .

Q & A

Q. What are the established synthetic routes for 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid?

The compound can be synthesized via Michael addition or Friedel-Crafts acylation . A common approach involves reacting 3-methylidenedihydrofuran-2,5-dione (a cyclic anhydride) with 3-chloro-2-methylaniline in acetone under ambient conditions. The reaction proceeds via nucleophilic attack of the aniline on the electrophilic carbonyl group, followed by ring opening and acid workup to yield the final product. Purification typically involves recrystallization from methanol-toluene mixtures .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • FT-IR : Identifies functional groups (amide C=O stretch ~1650–1700 cm⁻¹, carboxylic O-H stretch ~2500–3300 cm⁻¹) .
  • NMR : 1^1H NMR confirms substituent integration (e.g., aromatic protons from the 3-chloro-2-methylphenyl group at δ 6.8–7.5 ppm) and coupling patterns. 13^{13}C NMR verifies carbonyl carbons (amide C=O ~170 ppm, carboxylic acid C=O ~175 ppm) .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion confirmation (e.g., [M-H]⁻ for C11_{11}H11_{11}ClNO3_3, expected m/z ~240–250) .

Q. What preliminary biological assays are recommended for evaluating its activity?

  • Enzyme Inhibition : Screen against human thymidylate synthase (hTS) using spectrophotometric assays to measure IC50_{50} values, as structurally related 4-oxobutanoic acid derivatives show inhibitory activity .
  • Antimicrobial Testing : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi, referencing protocols for analogs like 4-(4-chlorophenyl) derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity of the aniline .
  • Temperature Control : Maintain 25–40°C to balance reaction rate and side-product formation.
  • Catalysts : Lewis acids (e.g., ZnCl2_2) may accelerate Friedel-Crafts acylation steps .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) for intermediates, followed by recrystallization .

Q. How to address contradictions in biological activity data across studies?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using tables (e.g., IC50_{50} values for fluorophenyl vs. chlorophenyl analogs) .
  • Assay Variability : Standardize protocols (e.g., enzyme concentration, incubation time) and validate with positive controls (e.g., methotrexate for hTS inhibition) .
  • Computational Modeling : Use docking studies to assess binding affinity variations due to chloro/methyl substituent steric effects .

Q. What computational methods predict the compound’s electronic and reactive properties?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess charge transfer potential. For analogs, gaps ~4–5 eV suggest moderate reactivity .
  • Natural Bond Orbital (NBO) Analysis : Identify hyperconjugative interactions (e.g., amide resonance stabilization) .
  • Molecular Electrostatic Potential (MEP) : Map regions of electrophilic/nucleophilic reactivity (e.g., carboxylic acid O-H as H-bond donors) .

Notes on Methodological Rigor

  • Synthesis : Always confirm intermediates via TLC and characterize products with ≥95% purity (HPLC) .
  • Biological Assays : Include triplicate measurements and statistical analysis (e.g., ANOVA for IC50_{50} comparisons) .
  • Computational Studies : Validate docking results with experimental IC50_{50} data to refine force field parameters .

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